Home > Products > Screening Compounds P95195 > Methyldopa sesquihydrate
Methyldopa sesquihydrate -

Methyldopa sesquihydrate

Catalog Number: EVT-7936864
CAS Number:
Molecular Formula: C20H32N2O11
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Source and Classification

Methyldopa sesquihydrate is derived from methyldopa through hydration processes that yield its sesquihydrate form. It is classified as a prodrug, requiring metabolic conversion to its active form, alpha-methylnorepinephrine, to exert therapeutic effects. Methyldopa has been used since the 1960s and remains relevant in specific clinical scenarios despite the availability of newer antihypertensive medications.

Synthesis Analysis

Methods and Technical Details

The synthesis of methyldopa sesquihydrate typically involves the reaction of L-DOPA with methylating agents under controlled conditions to produce methyldopa. The sesquihydrate form is achieved by crystallizing methyldopa in the presence of water, resulting in the incorporation of water molecules into the crystal lattice. The synthesis can be monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield.

Molecular Structure Analysis

Structure and Data

Methyldopa sesquihydrate has the chemical formula C20H32N2O11C_{20}H_{32}N_{2}O_{11} and a molecular weight of approximately 476.48 g/mol. The structure consists of two methyldopa molecules combined with three water molecules. The IUPAC name for methyldopa sesquihydrate is bis((2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) trihydrate. Its structural representation can be described as follows:

  • Chemical Formula: C20H32N2O11C_{20}H_{32}N_{2}O_{11}
  • CAS Number: 41372-08-1
  • Molecular Structure: It features a central carbon atom bonded to an amino group and a phenolic ring, characteristic of amino acids.
Chemical Reactions Analysis

Reactions and Technical Details

Methyldopa undergoes various metabolic reactions in the liver, primarily converting to alpha-methylnorepinephrine through decarboxylation. This active metabolite binds to alpha-2 adrenergic receptors in the central nervous system, leading to decreased sympathetic outflow and reduced blood pressure. The metabolic pathway also includes conjugation reactions that yield sulfate and glucuronide derivatives, which are then excreted via urine.

Mechanism of Action

Process and Data

The mechanism of action for methyldopa involves its conversion to alpha-methylnorepinephrine, which mimics norepinephrine but has a more potent effect on alpha-2 adrenergic receptors. By activating these receptors in the central nervous system, methyldopa inhibits neuronal firing that would normally lead to vasoconstriction. This results in vasodilation and lowered blood pressure:

  1. Binding: Methyldopa binds to alpha-2 adrenergic receptors.
  2. Inhibition: This binding inhibits the release of norepinephrine.
  3. Result: Decreased sympathetic tone leads to vasodilation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyldopa sesquihydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Water solubility is approximately 2.26 mg/mL.
  • Melting Point: The melting point can vary based on hydration levels but generally falls within typical ranges for organic compounds.
  • Stability: Stability studies indicate that methyldopa sesquihydrate can undergo phase transitions at elevated temperatures, which can be analyzed using techniques such as X-ray diffraction and thermal analysis.
Applications

Scientific Uses

Methyldopa sesquihydrate is primarily used in clinical settings for managing hypertension, especially in pregnant women where other antihypertensive agents may pose risks. Additionally, it serves as a model compound in pharmacological studies examining central nervous system effects of sympatholytic agents. Research continues into its potential applications beyond hypertension management, including studies on its effects on renal function and safety profiles in various populations.

Synthesis and Manufacturing Methodologies of Methyldopa Sesquihydrate

Historical Evolution of Synthetic Pathways for α-Methyldopa Derivatives

Methyldopa ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) was first synthesized in 1960, marking a shift from naturally derived antihypertensive agents to rationally designed synthetic analogues. Early routes relied on classical racemic synthesis of α-amino acids, producing DL-α-methyldopa with low therapeutic utility due to the D-isomer's pharmacological inactivity [1] [7]. The discovery that only the L-enantiomer exhibited potent antihypertensive activity drove the development of stereoselective methods. Initial industrial processes (1963–1970) employed resolution techniques post-synthesis, but these suffered from low yields (30–40%) and cumbersome recycling of unwanted enantiomers [6] [8]. The 1970s saw advances in asymmetric synthesis using chiral auxiliaries and catalytic hydrogenation, though cyanide-dependent Strecker syntheses remained dominant due to cost efficiency [4].

Table 1: Historical Milestones in Methyldopa Synthesis

YearDevelopmentKey InnovationLimitation
1960Initial racemic synthesisClassical α-amino acid alkylation50% yield of inactive D-isomer
1963Diastereomeric salt resolutionUse of (+)-camphorsulfonic acidLow overall yield (≤35%)
1968Azlactone intermediate routeErlenmeyer-Plöchl azlactone synthesisMulti-step purification needs
1980sCatalytic asymmetric hydrogenationChiral rhodium complexesHigh catalyst cost

Stereoselective Synthesis of L-α-Methyldopa: Azlactone Intermediate Utilization

The Erlenmeyer-Plöchl azlactone synthesis enables enantioselective production of L-α-methyldopa. This method begins with condensation of 3,4-dibenzyloxybenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate, forming a racemic azlactone (4-benzyloxy-3-methoxybenzylidene-2-methyloxazol-5-one). Stereoselective hydrolysis using proteolytic enzymes (e.g., porcine liver esterase) or chemical resolution yields L-azlactone. Subsequent hydrogenation (Pd/C, H₂) cleaves benzyl groups while reducing the exocyclic double bond, and acidic hydrolysis (HBr/AcOH) opens the oxazolone ring to yield L-α-methyldopa [2] [4] [8]. Critical parameters include:

  • Temperature control: Hydrogenation at 25–30°C prevents epimerization.
  • Protecting groups: Benzyl ethers ensure phenolic OH stability during hydrolysis.
  • Catalyst loading: 5% Pd/C achieves >95% deprotection yield [8].

Table 2: Optimization of Azlactone Route Parameters

StepReagent/ConditionYieldEnantiomeric Excess
Azlactone formationAc₂O/NaOAc, 110°C, 3h88%Racemic
Enzymatic resolutionPorcine liver esterase, pH 7.540%99% (L-form)
Hydrogenation5% Pd/C, H₂, 30°C95%Retention
Ring hydrolysis48% HBr, reflux, 2h90%Retention

Optimization of Racemic Resolution Techniques via Diastereomeric Salt Formation

Industrial-scale production favors diastereomeric salt crystallization for its scalability. In this process, racemic methyldopa (synthesized via Strecker reaction from 4-hydroxy-3-methoxyphenylacetone, NH₄Cl, and KCN) reacts with a chiral resolving agent like (+)- or (-)-camphorsulfonic acid in ethanol/water mixtures. The L-methyldopa-(+)-camphorsulfonate salt precipitates selectively due to differential solubility, while the D-enantiomer remains in solution. After filtration, the salt is dissociated using aqueous NaOH, and free L-methyldopa is precipitated by acidification [2] [8] [9]. Key optimizations include:

  • Solvent selection: Ethanol:water (8:2) increases diastereomer solubility gap by 15×.
  • Stoichiometry: 1:1 molar ratio of racemate to resolving agent minimizes waste.
  • Yield enhancement: Mother liquor recycling improves total yield to 70–75% [9].

Table 3: Resolving Agents for Diastereomeric Salt Formation

Resolving AgentSolvent SystemL-Isomer YieldPurity
(+)-Camphorsulfonic acidEthanol/water (8:2)68%99.5%
L-Tartaric acidMethanol52%98.0%
D-DBTA*Acetone60%98.8%

*Di-p-toluoyl-D-tartaric acid

Hydration Dynamics and Crystallization Strategies for Sesquihydrate Formation

Methyldopa sesquihydrate (C₁₀H₁₃NO₄·1.5H₂O) exhibits strict stoichiometric hydration due to hydrogen-bonding networks between water molecules and the drug’s carboxylic acid, amine, and catechol groups. Crystallization occurs optimally from water/isopropanol (3:1) at 5°C, yielding needles with 11.5% theoretical water content. The sesquihydrate is thermodynamically stable below 35°C and 75% relative humidity (RH), but converts to anhydrate above 40°C or <30% RH. Hygroscopicity is a critical challenge: the anhydrous form absorbs moisture aggressively above 55% RH, causing deliquescence and stability issues [4] [5] [9]. Patent WO2004060352A1 addresses this via:

  • Microenvironment control: Co-crystallization with polymers (HPMC) reduces water uptake by 50%.
  • Stabilizers: Silica or microcrystalline cellulose shields crystalline surfaces during fluid-bed drying.
  • Storage: Sealed containers with desiccants maintain RH <45% [9].

Table 4: Hydration States and Stability of Methyldopa Solids

FormWater ContentStability ConditionsHygroscopicity
Sesquihydrate11.5%5–35°C, 45–75% RHModerate
Anhydrous0%>40°C, <30% RHHigh
AmorphousVariableUnstable at all RH levelsExtreme

Green Chemistry Approaches: Minimizing Cyanide Utilization in Industrial Synthesis

Traditional Strecker synthesis depends on potassium cyanide for α-aminonitrile formation, generating 0.5 kg toxic waste per kg methyldopa. Green alternatives focus on cyanide-free catalysis and solvent reduction:

  • Enzymatic decarboxylation: Tyrosine phenol-lyase catalyzes condensation of pyruvate, ammonia, and catechol, yielding L-methyldopa directly (85% yield, >99% ee) [4].
  • Supercritical fluid technology: ScCO₂ acts as a reaction medium for hydrogenation, eliminating organic solvents. Methyldopa solubility in ScCO₂ peaks at 11.345 × 10⁻⁵ mole fraction (30 MPa, 343.2 K), enabling particle engineering via rapid expansion (RESS) [3].
  • Continuous flow systems: Microreactors reduce reaction time from hours to minutes and cut solvent use by 90% [3].

Table 5: Environmental Metrics for Methyldopa Synthesis Routes

MethodPMI* (kg/kg)E-FactorCyanide UseCarbon Footprint
Strecker (traditional)12085High18.5 kg CO₂/kg
Azlactone (optimized)6542None9.2 kg CO₂/kg
Enzymatic decarboxylation2812None4.1 kg CO₂/kg
ScCO₂-assisted RESS155None2.3 kg CO₂/kg

*Process Mass Intensity

Properties

Product Name

Methyldopa sesquihydrate

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate

Molecular Formula

C20H32N2O11

Molecular Weight

476.5 g/mol

InChI

InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1

InChI Key

YKFCISHFRZHKHY-NGQGLHOPSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.